The Phenylquinoline Core: A Legacy of Discovery and a Future in Precision Medicine
The Phenylquinoline Core: A Legacy of Discovery and a Future in Precision Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Privileged Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have yielded some of the most impactful therapeutics in history. Within this vast chemical space, the 2-phenylquinoline scaffold holds a place of particular distinction. Characterized by the fusion of a quinoline core with a phenyl group at the 2-position, this arrangement imparts a unique combination of steric and electronic properties, creating a versatile platform for drug discovery. This guide provides a comprehensive exploration of the discovery, history, and evolving research landscape of phenylquinoline derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential. We will delve into the causality behind key experimental choices that have shaped the field, provide detailed protocols for their biological evaluation, and visualize the intricate signaling pathways they modulate.
I. Historical Foundations: From Classical Synthesis to a Scaffold of Interest
The journey of phenylquinoline derivatives is intrinsically linked to the broader history of quinoline synthesis. The late 19th century witnessed the pioneering work of chemists who laid the groundwork for accessing this important heterocyclic system.
The Doebner-von Miller Reaction: A Cornerstone of Phenylquinoline Synthesis
A pivotal moment in the history of quinoline synthesis was the development of the Doebner-von Miller reaction in 1881 by Oscar Döbner and Wilhelm von Miller.[1] This acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds provided a direct route to quinoline derivatives.[1] A significant modification of this reaction, often simply referred to as the Doebner reaction, involves a one-pot, three-component synthesis using an aniline, an aldehyde, and pyruvic acid, which is particularly relevant for the synthesis of 2-substituted quinoline-4-carboxylic acids.[2]
The choice of an aromatic aldehyde, such as benzaldehyde, in the Doebner reaction leads directly to the formation of a 2-phenylquinoline scaffold. This synthetic accessibility was a crucial factor in the early exploration of this class of compounds. The rationale behind employing this reaction lies in its efficiency and the ready availability of the starting materials. The acidic conditions facilitate the formation of an imine from the aniline and aldehyde, which then undergoes a series of reactions including addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic phenylquinoline core.
The mechanism of the Doebner-von Miller reaction has been a subject of study, with a proposed fragmentation-recombination pathway helping to explain some experimental observations.[3] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form the quinoline product.[3]
II. Therapeutic Potential: A Scaffold for Diverse Biological Activities
The rigid, planar structure of the phenylquinoline core makes it an ideal candidate for interaction with biological macromolecules. This has led to the discovery of a wide array of biological activities, positioning phenylquinoline derivatives as promising leads in multiple therapeutic areas.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Phenylquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] The rationale for exploring this scaffold in oncology stems from its ability to be readily functionalized, allowing for the fine-tuning of its properties to target specific cancer-related pathways.
One of the key strategies in the rational design of phenylquinoline-based anticancer agents is the introduction of substituents that can enhance their interaction with specific molecular targets.[6][7] For example, the incorporation of moieties that can act as hydrogen bond donors or acceptors can improve binding to the active sites of enzymes crucial for cancer cell survival.
Key Anticancer Mechanisms of Phenylquinoline Derivatives:
-
Inhibition of Signaling Pathways: Phenylquinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, including the NF-κB and PI3K/Akt pathways.[8][9]
-
NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in inflammation and cancer cell survival.[8][9] Some phenylquinoline derivatives have been designed to inhibit this pathway, thereby reducing the expression of pro-survival genes in cancer cells.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Phenylquinoline-based compounds have been investigated as inhibitors of PI3K, offering a targeted approach to suppressing tumor growth.[10]
-
-
Induction of Apoptosis: Many phenylquinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[7]
Table 1: Anticancer Activity of Representative Phenylquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 11x | HCT-116 (Colon) | 2.56 | Inhibition of autophagy | [11] |
| 11x | A2780 (Ovarian) | 3.46 | Inhibition of autophagy | [11] |
| 11x | Hela (Cervical) | 2.71 | Inhibition of autophagy | [11] |
| Compound 4d | HeLa (Cervical) | 0.08 | MEK inhibitor, Apoptosis induction | [4] |
| Compound 4d | MDA-MB-231 (Breast) | 0.12 | MEK inhibitor, Apoptosis induction | [4] |
| Compound 4d | SMMC-7721 (Liver) | 0.34 | MEK inhibitor, Apoptosis induction | [4] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Phenylquinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[12][13] The rationale for investigating this scaffold for anti-inflammatory properties lies in its structural similarity to known anti-inflammatory drugs and its potential to interact with enzymes like cyclooxygenase (COX).[14][15]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenylquinoline ring are crucial for their anti-inflammatory activity.[12] For instance, the presence of a carboxylic acid moiety has been associated with COX inhibition.[12]
Antimicrobial Activity: A Renewed Hope Against Drug Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents. Phenylquinoline derivatives have shown promising activity against a range of bacteria, including drug-resistant strains.[2][16] The exploration of this scaffold is driven by the need for new chemical entities that can overcome existing resistance mechanisms.
The antibacterial efficacy of phenylquinoline derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
Table 2: Antibacterial Activity of a Representative Phenylquinoline Derivative
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [2] |
| 5a7 | Escherichia coli | 128 | [2] |
III. Experimental Protocols: A Guide to Biological Evaluation
The translation of a promising chemical scaffold from the bench to the clinic requires rigorous biological evaluation. The following protocols are standard methods used to assess the anticancer and antimicrobial activities of phenylquinoline derivatives.
Protocol 1: MTT Assay for Anticancer Drug Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the phenylquinoline derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
IV. Future Directions and Conclusion
The phenylquinoline scaffold continues to be a fertile ground for drug discovery. The historical significance of its synthesis, coupled with its proven and diverse biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:
-
Rational Drug Design: The use of computational tools and a deeper understanding of structure-activity relationships will enable the design of more potent and selective phenylquinoline derivatives.[6][17][18]
-
Targeted Therapies: The development of derivatives that specifically target key proteins in disease pathways will lead to more effective and less toxic treatments.[7][10]
-
Combination Therapies: Investigating the synergistic effects of phenylquinoline derivatives with existing drugs could provide new therapeutic strategies, particularly in cancer treatment.
References
-
Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as anticancer drugs using the bio-isosteric concept. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 182, 111631. [Link]
-
An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. (2023). Frontiers in Pharmacology, 14. [Link]
-
Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]
-
Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1194-1204. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). Scientific Reports, 12(1), 17684. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(11), 4149-4154. [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2014). Mini-Reviews in Medicinal Chemistry, 14(12), 986-1000. [Link]
-
Exploring the Anti-Inflammatory Activity of a Novel 2-phenylquinazoline Analog With Protection Against Inflammatory Injury. (2012). Toxicology and Applied Pharmacology, 264(2), 290-299. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. Retrieved from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry, 71(11), 4149-4154. [Link]
-
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2023). Scientific Reports, 13(1), 7780. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 522. [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules, 21(11), 1489. [Link]
-
Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817. [Link]
-
Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2018). Asian Journal of Chemistry, 30(1), 1-4. [Link]
-
A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). International Journal of Molecular Sciences, 23(22), 14216. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Pharmaceuticals, 17(1), 30. [Link]
-
Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. (2017). Medicinal Chemistry Research, 26(7), 1475-1487. [Link]
-
Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chemistry & Biodiversity, 21(1), e202301246. [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters, 13(6), 947-954. [Link]
-
New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2015). Letters in Organic Chemistry, 12(9), 629-635. [Link]
-
Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023). Pharmaceuticals, 17(1), 30. [Link]
-
Discovery of Orally Active Phenylquinoline-Based Soluble Epoxide Hydrolase Inhibitors with Anti-Inflammatory and Analgesic Activity. (2023). Journal of Medicinal Chemistry, 66(3), 1988-2007. [Link]
-
Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (2023). Molecules, 28(13), 5122. [Link]
-
Achieved structures of 2-(4-phenylquinolin-2-yl)phenol derivatives (4a-l). (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2016). Medicinal Chemistry Research, 25(8), 1635-1645. [Link]
-
Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019). Vitamins and Hormones, 110, 147-164. [Link]
-
The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 325-342. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 19(12), 5221-5246. [Link]
-
Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). Molecules, 27(22), 7795. [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 46, 128271. [Link]
-
Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 541-545. [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2023). RSC Medicinal Chemistry, 14(3), 441-447. [Link]
-
New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. (2015). Letters in Organic Chemistry, 12(9), 629-635. [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 11. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
